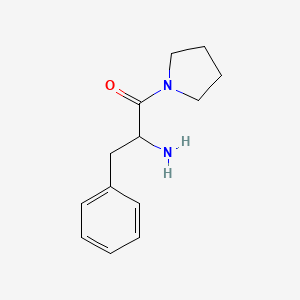

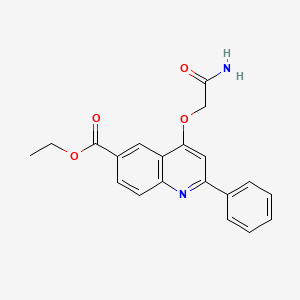

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a compound that belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .科学的研究の応用

Organic Synthesis and Catalysis

Reduction of Nitro Aromatic Compounds : (2-Pyridyl)phenyl methanol, related to the core structure of interest, serves as a hydrogen donor for the reduction of nitro aromatic compounds, facilitating a domino process for the formation of β-amino esters. This highlights its role in synthetic organic chemistry for the construction of complex molecules (D. Giomi, R. Alfini, A. Brandi, 2011).

Enantioselective Addition : Derived ligands from (R)-1-phenylethylamine, a structurally similar compound, are used as chiral catalysts for enantioselective addition reactions. This application demonstrates the potential of such structures in asymmetric synthesis, providing pathways to chiral secondary alcohols with high enantioselectivity (M. Asami et al., 2015).

Material Science

- Synthesis of Polysubstituted Pyrroles : The compound's structural analogs facilitate the synthesis of polysubstituted pyrrole derivatives in a metal-free environment using surfactants. This methodology underscores the utility in synthesizing heterocyclic compounds, crucial in material science for their electronic and photophysical properties (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).

Pharmaceutical Research

Antihistamine Activity : Structural analogs demonstrate antihistamine activity, highlighting the medicinal chemistry applications of such compounds. The study of stereochemistry and basic functional groups in these molecules provides insights into the design of new antihistamines (R. R. Ison, A. Casy, 1971).

Kappa-Opioid Receptor Antagonism : Specific derivatives exhibit high affinity and selectivity for kappa-opioid receptors, suggesting potential therapeutic applications in treating depression and addiction disorders. This application illustrates the relevance of structural modifications to achieve desired pharmacological profiles (S. Grimwood et al., 2011).

将来の方向性

The future directions for research on 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, more research could be conducted to investigate its potential applications in the treatment of human diseases .

作用機序

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s worth noting that the pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological profiles .

Action Environment

The spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPALNDNNCWDJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2921762.png)

![3-(4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2921770.png)

![1-(3,4-Difluorobenzoyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2921773.png)

![4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2921774.png)

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921776.png)

![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2921780.png)

![4-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2921781.png)